Methylene dimethanesulfonate

Übersicht

Beschreibung

MDMA is a potent empathogen–entactogen with stimulant and minor psychedelic properties. It was first synthesized in 1912 by Merck chemist Anton Köllisch. Initially used to enhance psychotherapy, it gained popularity as a street drug in the 1980s. MDMA is commonly associated with dance parties, raves, and electronic dance music .

Vorbereitungsmethoden

Synthetische Wege:: MDMA kann aus Safrol synthetisiert werden, einer natürlichen Verbindung, die im Sassafrasöl vorkommt. Die wichtigsten Schritte beinhalten:

Isosafrol-Isomerisierung: Safrol wird mit Säure oder Base zu Isosafrol isomerisiert.

Piperonylaceton-Bildung: Isosafrol wird zu Piperonylaceton oxidiert.

MDP2P-Synthese: Piperonylaceton wird dann zu 3,4-Methylendioxyphenyl-2-propanon (MDP2P) umgewandelt.

Reduktive Aminierung: MDP2P reagiert mit Methylamin zu MDMA .

Industrielle Produktion:: Industrielle Produktionsmethoden umfassen die großtechnische Synthese von MDP2P, gefolgt von reduktiver Aminierung. Diese Prozesse sind aufgrund des illegalen Status von MDMA streng reguliert.

Analyse Chemischer Reaktionen

MDMA durchläuft verschiedene Reaktionen:

Reduktion: Reduktion von MDP2P zu MDMA unter Verwendung von Reduktionsmitteln.

Oxidation: Oxidation von MDMA zu 3,4-Methylendioxyamphetamin (MDA).

Substitution: Nucleophile Substitutionsreaktionen an der Aminogruppe. Häufige Reagenzien sind Lithiumaluminiumhydrid (zur Reduktion) und Halogene (zur Substitution). Zu den wichtigsten Produkten gehören MDA und verschiedene MDMA-Derivate.

Wissenschaftliche Forschungsanwendungen

MDMA hat untersuchende Indikationen:

PTSD-Behandlung: Als Zusatz zur Psychotherapie bei posttraumatischer Belastungsstörung (PTSD).

Soziale Angst bei Autismus: Wird verwendet, um soziale Angst bei Autismus-Spektrum-Störungen zu behandeln .

5. Wirkmechanismus

MDMA wirkt sich in erster Linie auf Serotonin-, Dopamin- und Noradrenalin-Systeme aus. Es erhöht die Serotonin-Freisetzung, was zu veränderten Empfindungen, Empathie und Vergnügen führt. Die genauen molekularen Ziele und Pfade sind komplex und beinhalten Serotonin-Transporter und -Rezeptoren.

Wirkmechanismus

MDMA primarily affects serotonin, dopamine, and norepinephrine systems. It increases serotonin release, leading to altered sensations, empathy, and pleasure. The exact molecular targets and pathways are complex and involve serotonin transporters and receptors.

Vergleich Mit ähnlichen Verbindungen

MDMA hat homologe Verwandte wie MDA, MDEA und MBDB. MDMA bleibt die beliebteste und am weitesten verbreitete Verbindung unter ihnen .

Eigenschaften

IUPAC Name |

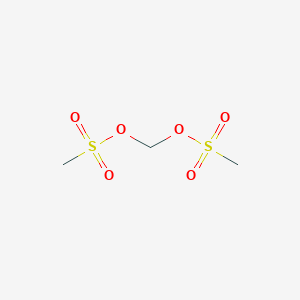

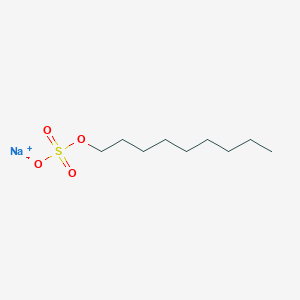

methylsulfonyloxymethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLZWWDXNXZGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166019 | |

| Record name | Methylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156-72-9 | |

| Record name | Methanediol, 1,1-dimethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylene dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylene dimethanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49AEH8FWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methylene dimethanesulfonate affect cell viability and macromolecular synthesis?

A1: this compound exhibits potent cytotoxicity against tumor cell lines. Research using the mouse lymphoma cell line P388F demonstrated that a 3-hour exposure to this compound at a concentration of 0.037 mM resulted in a 50% inhibition of cell growth []. This effect is attributed to its alkylating properties, primarily targeting DNA and interfering with vital cellular processes like DNA replication and transcription. Further studies revealed that this compound differentially impacts the transport of macromolecule precursors across the cell membrane, affecting the uptake of thymidine, uridine, glycine, and tyrosine []. This differential action suggests a complex interplay between this compound's alkylating properties and cellular transport mechanisms.

Q2: What insights do we have into the interaction of this compound with DNA?

A2: Research indicates that this compound forms cross-links between DNA and proteins []. While the specific proteins involved and the downstream consequences of this cross-linking haven't been fully elucidated in the provided abstracts, this interaction highlights the potential for this compound to disrupt crucial DNA-protein interactions involved in DNA replication, repair, and gene expression. This understanding is vital for comprehending the compound's mechanism of action and its antitumor activity.

Q3: Are there structural analogs of this compound, and how does their activity compare?

A3: Yes, there are structural analogs of this compound. One study investigated the effects of Methyl methanesulfonate, Ethyl methanesulfonate, and Isopropyl methanesulfonate alongside this compound []. Interestingly, this compound emerged as the most potent compound, with an IC50 of 0.037 mM, significantly lower than Methyl methanesulfonate (IC50 = 0.1 mM) and the other two analogs, which showed minimal inhibition at the tested concentrations []. This difference in activity suggests that subtle modifications to the alkylating group structure can significantly impact the compound's potency, possibly due to altered reactivity or target affinity. Further research exploring the structure-activity relationship of these analogs could unveil valuable insights for designing more effective and selective alkylating agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)